4-(Oxan-3-yl)benzoic acid
Overview
Description
4-(Oxan-3-yl)benzoic acid is an organic compound with the molecular formula C12H14O3 It features a benzoic acid moiety substituted with an oxan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxan-3-yl)benzoic acid typically involves the following steps:
Formation of the Oxan-3-yl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the Benzoic Acid Moiety: The oxan-3-yl group is then introduced to the benzoic acid structure through a Friedel-Crafts acylation reaction, using catalysts such as aluminum chloride (AlCl3) or other Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxan-3-yl group, using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, OH-)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated benzoic acids, alkylated benzoic acids
Scientific Research Applications
4-(Oxan-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials due to its structural properties.
Mechanism of Action
The mechanism of action of 4-(Oxan-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxan-3-yl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
- 4-(Oxan-2-yl)benzoic acid
- 3-(Oxan-4-yl)benzoic acid
- 4-(Oxan-4-yl)benzoic acid
Comparison: 4-(Oxan-3-yl)benzoic acid is unique due to the position of the oxan-3-yl group, which can influence its chemical reactivity and biological activity compared to its isomers. For example, 4-(Oxan-2-yl)benzoic acid and 3-(Oxan-4-yl)benzoic acid may exhibit different physical properties and reactivity due to the different positions of the oxan group on the benzoic acid ring.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
4-(oxan-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-5-3-9(4-6-10)11-2-1-7-15-8-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPYCJJRDTYMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-93-8 | |
Record name | 4-(oxan-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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